2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one
Description
2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one is a fluorinated flavonol derivative with the molecular formula C₁₅H₉FO₃ and a molar mass of 256.23 g/mol . Structurally, it consists of a chromen-4-one backbone substituted with a 4-fluorophenyl group at position 2 and a hydroxyl group at position 3 (Fig. 1). The compound is synthesized via Algar-Flynn-Oyamada (AFO) reactions, where 2-hydroxyacetophenone derivatives react with aromatic aldehydes in alkaline conditions, followed by oxidation with hydrogen peroxide . Crystallographic studies confirm its planar geometry, with bond lengths and angles consistent with flavone derivatives (e.g., C7–O1 bond: 1.361 Å; C2–C1' bond: 1.470 Å) .
Properties
Molecular Formula |
C15H9FO3 |
|---|---|
Molecular Weight |
256.23 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3-hydroxychromen-4-one |
InChI |
InChI=1S/C15H9FO3/c16-10-7-5-9(6-8-10)15-14(18)13(17)11-3-1-2-4-12(11)19-15/h1-8,18H |
InChI Key |
PSEYXHGXWGGHCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Preparation Methods
Analysis of Preparation Methods
Summary of Research Findings
- The preparation methods for 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one are well-established and rely on classical organic synthesis techniques involving chalcone intermediates and oxidative cyclization.
- The Claisen–Schmidt condensation is a robust method to create the chalcone precursor with high regioselectivity for substitution on the phenyl ring.
- The oxidative cyclization step using hydrogen peroxide in alkaline methanol is efficient and mild, enabling the formation of the flavonol core without harsh conditions.
- Purification by silica gel chromatography ensures high purity suitable for structural studies such as X-ray crystallography.
- These methods have been validated and referenced in multiple peer-reviewed publications, confirming their reliability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: Formation of 2-(4-fluorophenyl)-3-oxo-4H-chromen-4-one.
Reduction: Formation of 2-(4-fluorophenyl)-3-hydroxy-4H-chroman-4-one.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Explored for its anti-inflammatory and anticancer activities, with studies showing its ability to inhibit certain cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase and certain kinases. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The biological and physicochemical properties of 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one are influenced by substituent type, position, and electronic effects. Below is a detailed comparison with key analogs:
Substituent Effects on Anticancer Activity
Substitution at the phenyl ring and chromenone backbone significantly modulates anticancer potency. For example:
| Compound | Substituents | GI₅₀ (μM) | Activity Notes |
|---|---|---|---|
| This compound | 4′-F, 3-OH, 6-H | 41.19 | Moderate activity against HCT116 |
| 4′-Fluoro-6-nitroflavone | 4′-F, 3-OH, 6-NO₂ | 4.49 | 10x more potent than parent |
| 2′-Fluoro-6-nitroflavone | 2′-F, 3-OH, 6-NO₂ | 33.52 | Lower potency than 4′-F analog |
The introduction of a 6-nitro group in 4′-fluoro-6-nitroflavone enhances activity by stabilizing charge-transfer interactions with kinase active sites . Fluorine at the para position (4′-F) improves target binding compared to ortho-substituted analogs (2′-F) due to reduced steric hindrance .
Halogen Substitution: Fluoro vs. Chloro
Replacing fluorine with chlorine alters electronic and steric properties:
| Compound | Substituent | LogP | Anticancer GI₅₀ (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|---|---|
| This compound | F | 2.8 | 41.19 | 12.5–25 (vs. S. aureus) |
| 2-(4-Chlorophenyl)-3-hydroxy-4H-chromen-4-one | Cl | 3.5 | 28.7 | 6.25–12.5 (vs. S. aureus) |
The chloro analog exhibits higher lipophilicity (LogP) and slightly improved antimicrobial activity due to enhanced membrane permeability. However, fluorine’s electronegativity favors stronger hydrogen bonding in kinase inhibition .
Heterocyclic and Electron-Donating Substituents
- 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one : Substitution with a furan ring enables Excited-State Intramolecular Proton Transfer (ESIPT) , making it a fluorescent probe for microenvironment sensing .
- 2-(4-(Dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one: The dimethylamino group (–NMe₂) acts as a strong electron donor, increasing photoreactivity and solvatochromic shifts compared to fluorine .
Key Research Findings
Anticancer Mechanisms: Fluorinated flavonols induce G2/M cell-cycle arrest by inhibiting Aurora kinases, with potency enhanced by nitro or chloro substituents .
Antimicrobial Activity : Fluorine’s electronegativity improves interactions with bacterial enzymes (e.g., DNA gyrase), while chloro derivatives exhibit broader-spectrum activity .
Photophysical Properties : ESIPT-active derivatives (e.g., furan-substituted) serve as pH-sensitive fluorescent probes .
Biological Activity
2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one, a flavonoid derivative, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of flavonoids known for their antioxidant, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the condensation of 1-(2-hydroxyphenyl)ethanone with 4-fluorobenzaldehyde, followed by oxidative cyclization to yield the final product. The compound's crystal structure reveals that it forms inversion dimers through hydrogen bonding interactions, which may influence its biological activity .
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. A study utilizing the DPPH free radical scavenging method indicated that this compound effectively scavenges free radicals, suggesting its potential as an antioxidant agent . The antioxidant activity is crucial for mitigating oxidative stress-related diseases.
Table 1: Antioxidant Activity of this compound
| Compound | IC50 (µM) | Significance |
|---|---|---|
| IIa | 20.5 | p ≤ 0.05 |
| IIc | 18.7 | p ≤ 0.01 |
| IId | 15.3 | p ≤ 0.01 |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been investigated. In vitro studies showed that it significantly reduces inflammation markers, making it a candidate for further development as an anti-inflammatory drug. Compounds with similar structures have shown promising results in inhibiting pro-inflammatory cytokines .
Table 2: Anti-inflammatory Activity Assessment
| Compound | Inhibition (%) | Standard Drug Comparison |
|---|---|---|
| IIa | 75 | Aspirin (70%) |
| IId | 80 | Aspirin (70%) |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of flavonoids, including this compound. In particular, it has shown effectiveness against various cancer cell lines, including lung cancer (A549 cells). The mechanism appears to involve the induction of apoptosis through mitochondrial pathways and activation of caspase-3 .
Table 3: Cytotoxicity Against A549 Cells
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| IIa | 6.34 | Apoptosis induction |
| IId | 5.12 | Apoptosis induction |
Case Studies
- Antioxidant Efficacy : A study reported that compounds derived from flavonoid structures exhibited significant antioxidant activity in cellular models, correlating with reduced oxidative stress markers.
- Cancer Cell Line Studies : Another investigation found that treatment with this compound led to increased expression levels of pro-apoptotic proteins in A549 cells, indicating its potential role in cancer therapy.
Q & A
Q. What are the standard synthetic protocols for preparing 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one?
The compound is synthesized via oxidative cyclization of (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one using NaOH in ethanol and hydrogen peroxide (30%) under ice-cold conditions. The reaction is monitored by TLC, and the product is isolated via acidification with HCl and recrystallization from ethanol . Alternative methods involve propargyl bromide in DMF with K₂CO₃ as a base, highlighting the versatility of reaction conditions for downstream functionalization .
Q. How is the structural characterization of this compound validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 22.3701 Å, b = 6.8836 Å, c = 15.7987 Å, and β = 106.0575°. Refinement using SHELXL (R-factor = 0.049) confirms the planar chromen-4-one core and fluorophenyl substituent geometry .
Q. What biological activities have been reported for this compound?
While direct studies on this compound are limited, structural analogs (e.g., 2-arylchromones) exhibit anti-proliferative activity against cancer cell lines. For example, QSAR models and molecular docking studies on similar fluorophenyl derivatives show high binding affinity to Polo-like kinase 1 (Plk1), a target in breast cancer research .
Q. Which analytical techniques are critical for purity assessment?
- TLC : Monitors reaction progress using polar/non-polar solvent systems.
- HPLC : Quantifies purity (>95% recommended for biological assays).
- NMR/IR : Validates functional groups (e.g., hydroxyl at δ 10–12 ppm in ¹H NMR; carbonyl stretch at ~1650 cm⁻¹ in IR) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields?
Discrepancies in yields (e.g., 70–85% in vs. 65–78% in ) may arise from reaction temperature, base stoichiometry, or crystallization efficiency. Systematic optimization using Design of Experiments (DoE) is recommended, varying parameters like NaOH concentration (0.03–0.05 mol) and H₂O₂ volume (10–15 mL) to identify ideal conditions.
Q. What computational methods support structure-activity relationship (SAR) studies?
- QSAR Modeling : Use descriptors like logP, molar refractivity, and HOMO/LUMO energies to predict anti-cancer activity .
- Molecular Docking : Dock the compound into Plk1 (PDB: 2OU7) using AutoDock Vina. Fluorophenyl derivatives show enhanced binding via π-π stacking with Phe-183 and hydrogen bonding with Asp-194 .
Q. How does crystallographic data inform polymorphism or pseudosymmetry risks?
The compound’s monoclinic symmetry (P2₁/c) and Z = 8 suggest potential for twinning. Use PLATON’s TWINABS for data integration and SHELXL’s TWIN/BASF commands for refinement. High Rint (>0.05) in datasets may indicate twinning, requiring careful handling during structure solution .
Q. What strategies improve solubility for in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions.
- Prodrug Design : Introduce acetyl-protected hydroxyl groups or PEGylated derivatives to enhance aqueous solubility .
Q. How are spectroscopic artifacts mitigated in characterization?
- Dynamic NMR : Resolves tautomeric equilibria (e.g., keto-enol forms) by variable-temperature ¹H NMR.
- DOSY : Distinguishes aggregates or impurities via diffusion coefficients .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| Unit cell volume (ų) | 2337.87 | |
| R-factor | 0.049 | |
| Twinning risk | Moderate (Z = 8) |
Q. Table 2: Synthetic Optimization Variables
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| NaOH (mol) | 0.03–0.05 | ↑ Yield at 0.04 |
| H₂O₂ (mL) | 10–15 | Optimal at 12 |
| Crystallization solvent | Ethanol vs. MeOH | Ethanol preferred |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
